![molecular formula C10H8BrN3O B2782711 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone CAS No. 2402829-43-8](/img/structure/B2782711.png)
1-[2-(3-Bromophenyl)triazol-4-yl]ethanone
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Overview
Description
“1-[2-(3-Bromophenyl)triazol-4-yl]ethanone” is a derivative of 1,2,4-triazole . It is a part of a class of compounds that have been studied for their potential as anticancer agents . The structure of these derivatives has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been confirmed using spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Scientific Research Applications
Antimicrobial and Antifungal Applications
Antimicrobial and Antifungal Activity : Compounds similar to 1-[2-(3-Bromophenyl)triazol-4-yl]ethanone have demonstrated significant antimicrobial and antifungal activities. For example, a study on 1,2,3-triazole-pyrazole hybrids showed broad-spectrum antibacterial activity against various strains and significant antifungal activity (Pervaram et al., 2017). Similarly, novel N-phenylacetamide bearing 1,2,4-triazole derivatives were synthesized and found to have growth inhibitory effects on tested fungi and efficacy against Gram-negative bacteria (Bochao Li et al., 2017).
Selective Synthesis and Functionalization : Research has also focused on the selective synthesis of functionally substituted triazoles, which are derivatives of the compound . These efforts aim to optimize the antimicrobial properties of such compounds (Golobokova et al., 2020).
Corrosion Inhibition : Another application involves the use of these compounds as corrosion inhibitors. For example, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a related compound, has been studied for its effectiveness in inhibiting corrosion in a hydrochloric acid environment, showcasing a potential industrial application (Jawad et al., 2020).
Photophysical Characterization : There is also research on the photophysical characterization of related compounds, which can be essential for developing materials with specific optical properties (Pye et al., 2010).
Synthesis of Novel Derivatives : Ongoing research includes the synthesis of novel derivatives of triazoles and their potential applications. This could include exploring new avenues in pharmaceuticals and material science (Holla et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to exhibit a broad spectrum of pharmacological properties and have become potential targets in drug discovery .
Mode of Action
It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to display a broad spectrum of pharmacological properties, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the presence of the triazole ring in similar compounds can improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds, such as 1,2,3-triazole derivatives, have been reported to exhibit a broad spectrum of pharmacological properties, including anti-cancer, anti-viral, antimicrobial, anti-acetylcholinesterase, anti-inflammatory, antioxidant, and anti-diabetic activities .
properties
IUPAC Name |
1-[2-(3-bromophenyl)triazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c1-7(15)10-6-12-14(13-10)9-4-2-3-8(11)5-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVAWKPXJBBTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(N=C1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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